2-chloro-N-(2,6-dibromo-4-nitrophenyl)acetamide
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Overview
Description
2-chloro-N-(2,6-dibromo-4-nitrophenyl)acetamide is a chemical compound with the molecular formula C8H5Br2ClN2O3 and a molecular weight of 372.402 g/mol . This compound is known for its unique structure, which includes chloro, bromo, and nitro functional groups attached to an acetamide backbone. It is often used in early discovery research due to its rare and unique chemical properties .
Mechanism of Action
Target of Action
It is known that similar compounds interact with various enzymes and receptors in the body, influencing their function .
Mode of Action
It is likely that the compound interacts with its targets through a combination of covalent and non-covalent interactions, leading to changes in the targets’ function .
Biochemical Pathways
It is known that similar compounds can influence various biochemical pathways, leading to downstream effects .
Result of Action
It is likely that the compound influences the function of its targets, leading to changes at the molecular and cellular levels .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2-chloro-N-(2,6-dibromo-4-nitrophenyl)acetamide . Factors such as temperature, pH, and the presence of other compounds can affect how the compound interacts with its targets and how it is metabolized in the body .
Biochemical Analysis
Biochemical Properties
It is known that compounds with similar structures can interact with various enzymes, proteins, and other biomolecules . The nature of these interactions can vary widely, from simple binding to complex enzymatic reactions.
Cellular Effects
Similar compounds have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is likely that it exerts its effects at the molecular level through binding interactions with biomolecules, potential enzyme inhibition or activation, and possible changes in gene expression .
Metabolic Pathways
It is possible that it interacts with various enzymes or cofactors and may affect metabolic flux or metabolite levels .
Transport and Distribution
It is possible that it interacts with transporters or binding proteins and may have effects on its localization or accumulation .
Subcellular Localization
It is possible that it has targeting signals or undergoes post-translational modifications that direct it to specific compartments or organelles .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-(2,6-dibromo-4-nitrophenyl)acetamide typically involves the reaction of 2,6-dibromo-4-nitroaniline with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane under controlled temperature conditions to ensure the formation of the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to produce the compound in bulk quantities.
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-(2,6-dibromo-4-nitrophenyl)acetamide can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the acetamide moiety, leading to the formation of carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols, often in the presence of a base such as sodium hydroxide.
Reduction: Hydrogen gas with a palladium or platinum catalyst.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Major Products
Substitution: Formation of N-substituted derivatives.
Reduction: Formation of 2-chloro-N-(2,6-dibromo-4-aminophenyl)acetamide.
Oxidation: Formation of carboxylic acid derivatives.
Scientific Research Applications
2-chloro-N-(2,6-dibromo-4-nitrophenyl)acetamide is used in various scientific research fields:
Chemistry: As a reagent in organic synthesis and as a starting material for the synthesis of more complex molecules.
Biology: Potential use in studying enzyme inhibition and protein interactions due to its unique functional groups.
Medicine: Investigated for its potential pharmacological properties, including antimicrobial and anticancer activities.
Industry: Used in the development of specialty chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
- 2-chloro-N-(2,4-dibromo-6-nitrophenyl)acetamide
- 2-chloro-N-(2,6-dibromo-4-chlorophenyl)acetamide
- 2-chloro-N-(2,6-dibromo-4-aminophenyl)acetamide (reduction product)
Uniqueness
2-chloro-N-(2,6-dibromo-4-nitrophenyl)acetamide is unique due to its specific combination of chloro, bromo, and nitro groups, which confer distinct chemical reactivity and biological activity compared to similar compounds.
Properties
IUPAC Name |
2-chloro-N-(2,6-dibromo-4-nitrophenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5Br2ClN2O3/c9-5-1-4(13(15)16)2-6(10)8(5)12-7(14)3-11/h1-2H,3H2,(H,12,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BWZYUNXEARRGLW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1Br)NC(=O)CCl)Br)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5Br2ClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.40 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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